

Application Note & Protocol: Synthesis of a Key Dasatinib Intermediate

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Compound of Interest

Compound Name: 2-Chloro-6-methylpyrimidine-4-carboxylic acid

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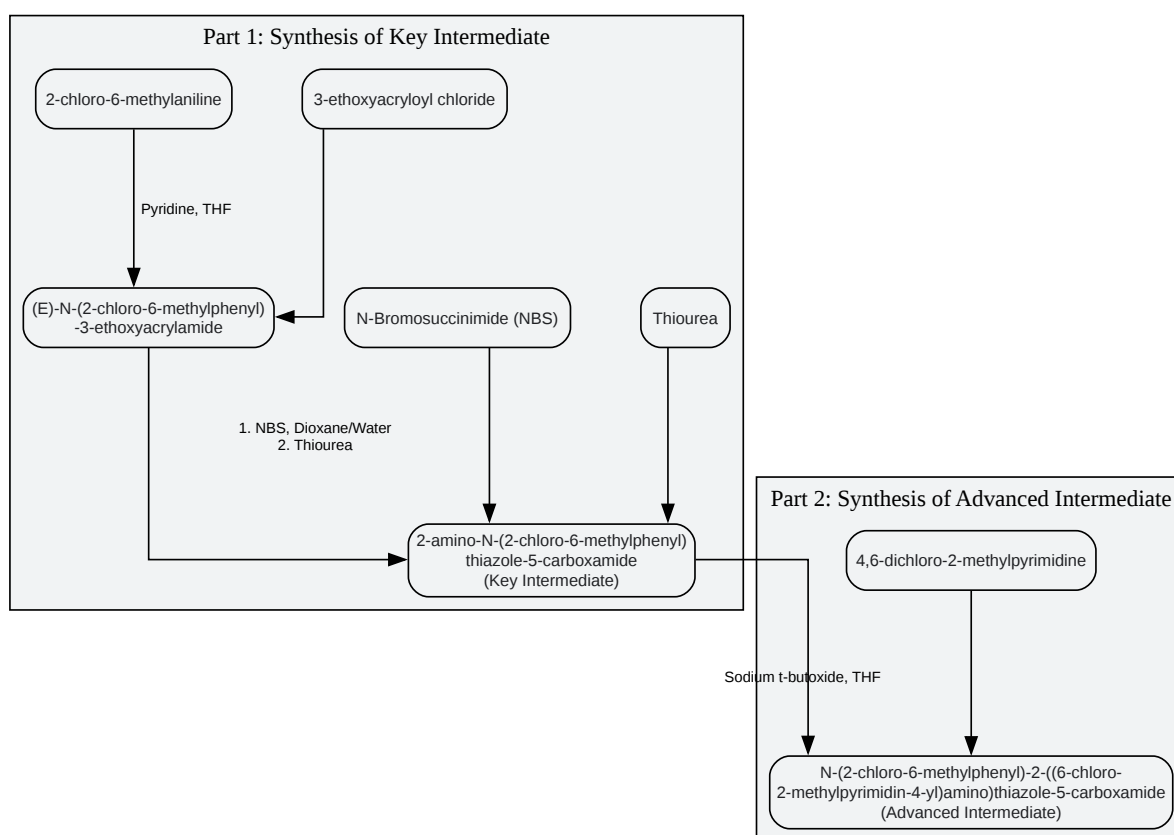
Introduction

Dasatinib (marketed as Sprycel®) is a potent multi-targeted kinase inhibitor crucial in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action involves the inhibition of the Bcr-Abl kinase and SRC-family kinases.[1] The intricate molecular structure of Dasatinib necessitates a multi-step synthesis, often revolving around the construction of a central thiazole carboxamide core. This document provides a detailed protocol for the synthesis of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, and its subsequent conversion to another advanced intermediate, a critical step in the total synthesis of Dasatinib.

The synthesis of this key intermediate is a pivotal stage that significantly influences the overall yield and purity of the final active pharmaceutical ingredient (API).[3] Several synthetic routes have been reported, and this guide will focus on an efficient and well-documented method proceeding via an ethoxyacrylamide precursor.[1][4] The rationale behind the chosen synthetic strategy is its high reported yields and chemoselectivity.[1]

Synthetic Pathway Overview

The synthesis begins with the preparation of an acrylamide derivative, which then undergoes a bromination and a one-pot cyclization with thiourea to form the desired aminothiazole carboxamide intermediate. This intermediate is then coupled with a dichloropyrimidine to advance towards the Dasatinib core structure.



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Figure 1: Overall synthetic workflow for the preparation of the key and advanced Dasatinib intermediates.

PART 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This part of the protocol details the synthesis of the pivotal aminothiazole intermediate. The procedure is broken down into two main steps: the formation of the acrylamide precursor and its subsequent conversion to the thiazole ring.

Step 1.1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This initial step involves the acylation of 2-chloro-6-methylaniline with 3-ethoxyacryloyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Tetrahydrofuran (THF) serves as a suitable aprotic solvent.

Experimental Protocol:

- To a stirred solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in tetrahydrofuran (600 mL), cool the mixture to 0-5°C in an ice bath.
- Slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) to the solution, maintaining the temperature between 0-5°C.
- After the addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.
- Cool the reaction mixture back to 0-10°C and add 1N hydrochloric acid (115 mL).
- Dilute the mixture with water (310 mL) and concentrate under vacuum to a thick slurry.
- Add toluene (275 mL) to the slurry and stir for 15 minutes at 20-22°C, followed by stirring for 1 hour at 0°C.
- Collect the solid product by vacuum filtration, wash with water (2 x 75 mL), and dry to obtain (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.^[1]

Data Presentation:

Parameter	Value	Reference
Starting Material	2-chloro-6-methylaniline	[1]
Reagent	3-ethoxyacryloyl chloride	[1]
Base	Pyridine	[1]
Solvent	Tetrahydrofuran (THF)	[1]
Reaction Temperature	0-5°C initially, then 20°C	[1]
Typical Yield	73.6%	[1]
Product Appearance	Solid	[1]

Step 1.2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This step is a one-pot reaction that proceeds through two key transformations. First, the ethoxyacrylamide precursor undergoes an α -bromination with N-bromosuccinimide (NBS). The choice of NBS is critical as it is a mild and selective brominating agent for the position alpha to the carbonyl group in the enol ether system, avoiding unwanted bromination of the aromatic ring.[1] Following bromination, the in-situ generated α -bromo intermediate is treated with thiourea, which acts as a nucleophile to initiate the Hantzsch thiazole synthesis, leading to the formation of the desired 2-aminothiazole ring.

Experimental Protocol:

- To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), cool the solution to between -10°C and 0°C.
- Add N-bromosuccinimide (4.08 g, 22.9 mmol) to the mixture while maintaining the low temperature.
- After the addition of NBS, add thiourea and heat the reaction mixture to facilitate the ring closure.

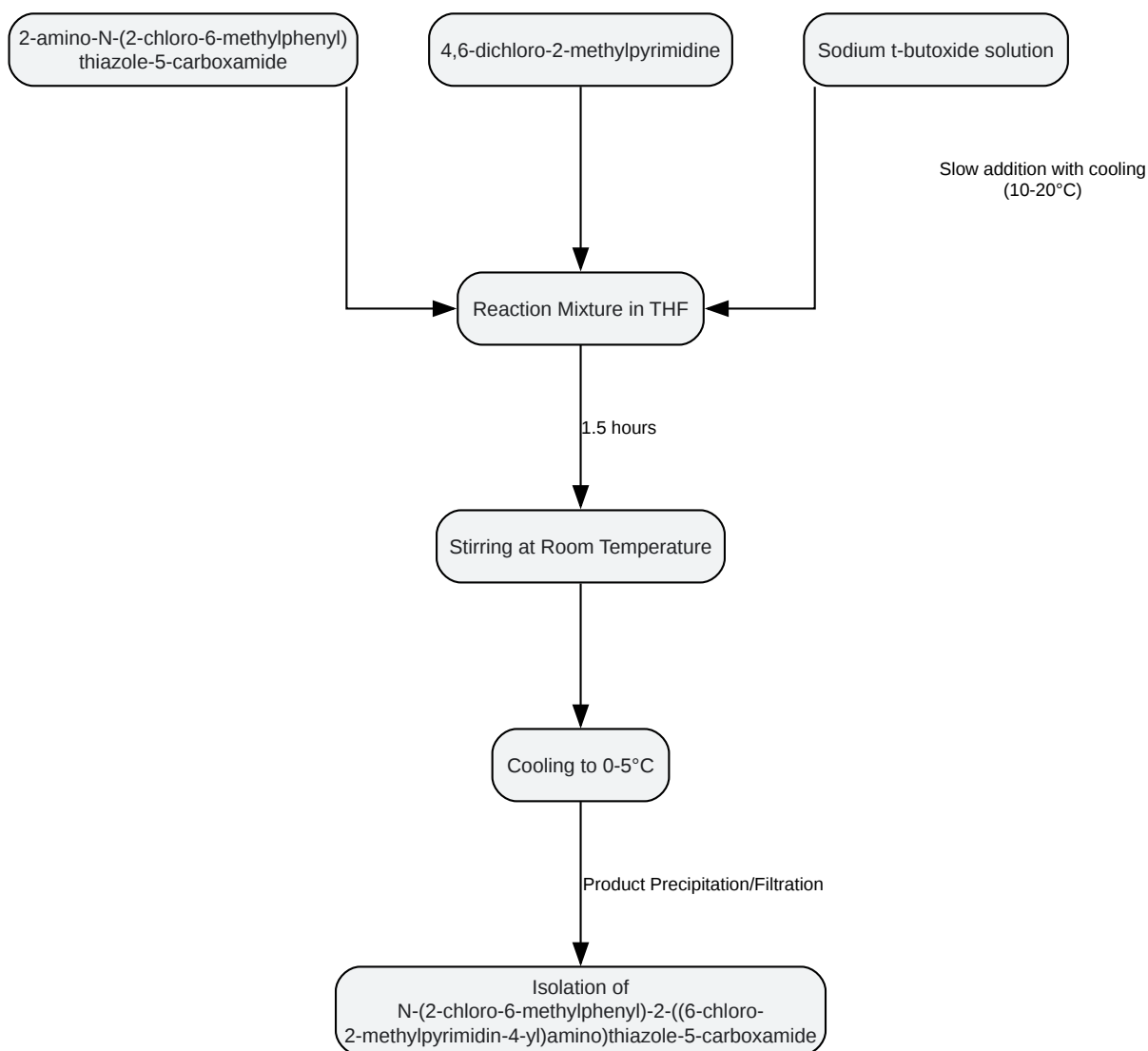
- Upon reaction completion (monitored by TLC or HPLC), cool the mixture and isolate the product.
- The desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is typically obtained in high yield.[1]

Data Presentation:

Parameter	Value	Reference
Starting Material	(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide	[1]
Reagents	N-Bromosuccinimide (NBS), Thiourea	[1]
Solvent	1,4-Dioxane / Water	[1]
Reaction Temperature	-10 to 0°C for bromination, then heated	[1]
Typical Yield	95%	[1]
Product Appearance	Solid	[5]
Melting Point	208 - 212 °C	[5]

PART 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This advanced intermediate is formed by the nucleophilic aromatic substitution reaction between the key aminothiazole intermediate and 4,6-dichloro-2-methylpyrimidine. The amino group of the thiazole acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. A strong base, such as sodium t-butoxide, is used to deprotonate the aminothiazole, increasing its nucleophilicity.



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Figure 2: Experimental workflow for the synthesis of the advanced intermediate.

Experimental Protocol:

- To a stirring solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (65 mL), slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol).
- During the addition, maintain the reaction temperature between 10-20°C using external cooling.
- Stir the mixture at room temperature for 1.5 hours.
- Cool the reaction mixture to 0-5°C to allow for product precipitation.
- Isolate the solid product by filtration.

Data Presentation:

Parameter	Value	Reference
Starting Materials	2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine	[1]
Base	Sodium t-butoxide (30% solution in THF)	[1]
Solvent	Tetrahydrofuran (THF)	[1]
Reaction Temperature	10-20°C during addition, then room temp.	[1]
Purity (by HPLC)	>99% achievable	[6]

Trustworthiness and Self-Validation

The protocols described herein are derived from peer-reviewed literature and established chemical synthesis patents.[1][3][4] The reliability of these procedures is underscored by the high reported yields and purities. For self-validation, researchers should employ standard analytical techniques at each step:

- Thin Layer Chromatography (TLC): To monitor reaction progress and completion.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediates and final product.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compounds. The ¹H NMR spectrum for (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is well-documented.[\[1\]](#)
- Mass Spectrometry (MS): To verify the molecular weight of the products.
- Melting Point Analysis: To compare with literature values as a measure of purity.[\[5\]](#)

By implementing these analytical checks, the integrity of the synthetic process can be continuously validated, ensuring the production of high-quality intermediates for the subsequent steps in the synthesis of Dasatinib.

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